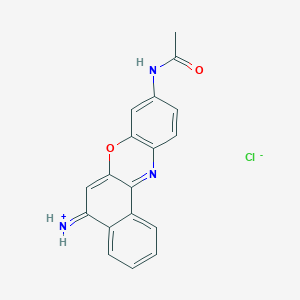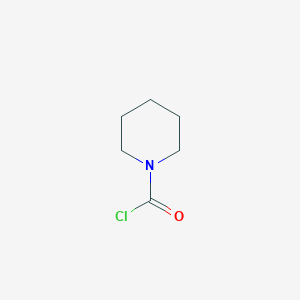![molecular formula C11H10N2O4 B076894 3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one CAS No. 14532-33-3](/img/structure/B76894.png)
3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs .
Preparation Methods
The synthesis of 3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one can be achieved through various synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate at ambient temperature . Another approach is the microwave-assisted regioselective synthesis, which has been shown to be effective for creating unique isoxazole-linked glyco-conjugates .
Chemical Reactions Analysis
3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to biological targets based on its chemical structure, leading to various biological responses .
Comparison with Similar Compounds
3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
3-Hydroxy-5-methylisoxazole: Used as a reactant in various chemical syntheses.
4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide: Known for its biological activities.
These compounds share the isoxazole core but differ in their substituents, leading to different chemical and biological properties.
Properties
CAS No. |
14532-33-3 |
|---|---|
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H10N2O4/c1-6-8(10(14)16-12-6)4-3-5-9-7(2)13-17-11(9)15/h3-5,12H,1-2H3 |
InChI Key |
VZFSNNVUKMJFNK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)C=CC=C2C(=NOC2=O)C |
Canonical SMILES |
CC1=C(C(=O)ON1)C=CC=C2C(=NOC2=O)C |
Key on ui other cas no. |
14532-33-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)







